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Compound of Interest

Compound Name: N-(3,4-dichlorophenyl)guanidine

CAS No.: 112677-24-4

Cat. No.: B3417706

Get Quote

Executive Summary
N-(3,4-dichlorophenyl)guanidine (often abbreviated as 3,4-DCPG) is a primary metabolite

and degradation product of the antimalarial biguanides Chlorproguanil and Proguanil. Its

accurate identification is critical in pharmacokinetic studies and stability indicating assays.

This guide characterizes the compound's ionization behavior, isotopic signature, and collision-

induced dissociation (CID) pathways. It compares the fragmentation performance of

Electrospray Ionization (ESI) against Electron Impact (EI) and outlines specific differentiation

strategies to distinguish this metabolite from its parent drug and downstream aniline analogs.

Chemical Identity & Isotopic Fingerprint
Before analyzing fragmentation, the precursor ion's isotopic envelope provides the first level of

confirmation. The presence of two chlorine atoms creates a distinct "fingerprint" that must be

verified in MS1.
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Feature Specification

Chemical Formula

Monoisotopic Mass
203.0017 Da (

)

Precursor Ion (ESI+) m/z 204.0

Isotope Pattern
9 : 6 : 1 (approximate intensity ratio for M : M+2

: M+4)

Diagnostic Insight: In a low-resolution scan, look for the M+2 peak (m/z 206) at ~65% intensity

of the base peak (m/z 204). Absence of this pattern rules out the dichlorophenyl moiety

immediately.

Comparative Analysis: Ionization & Activation
Modes
ESI (Soft Ionization) vs. EI (Hard Ionization)
The choice of ionization source drastically alters the spectral topology.
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Feature ESI (Electrospray Ionization) EI (Electron Impact)

Primary Ion

Energy Regime Soft (Low internal energy) Hard (70 eV)

Base Peak
m/z 204 (Precursor) or m/z 162

(Fragment)
m/z 161 (Aniline radical cation)

Utility

Quantitation (LC-MS/MS).

Preserves the guanidine

"head" for specific MS2

transitions.

Library Matching. Extensive

fragmentation useful for

structural confirmation but

lower sensitivity for trace

analysis.

Recommendation

Preferred. High polarity of the

guanidine group makes ESI

significantly more sensitive

than APCI or EI.

Use only for GC-MS analysis

of derivatized samples (e.g.,

TMS derivatives).

Fragmentation Pathways (ESI-MS/MS)
Upon Collision Induced Dissociation (CID), the protonated precursor (m/z 204) undergoes two

competitive cleavage pathways driven by the stability of the resulting aniline-type cation.

Pathway A: Deguanidination (Loss of Cyanamide) - The
Quantifier
This is the dominant pathway and the standard transition for quantitation (MRM).

Mechanism: Proton transfer to the terminal nitrogen facilitates the elimination of a neutral

cyanamide molecule (

).

Transition:

Neutral Loss: 42 Da
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Product Ion: 3,4-dichloroaniline cation (

).

Pathway B: Deamination (Loss of Ammonia) - The
Qualifier

Mechanism: Nucleophilic attack or simple heterolytic cleavage ejects

.

Transition:

Neutral Loss: 17 Da

Product Ion: (3,4-dichlorophenyl)cyanamidium ion.

Pathway C: Secondary Fragmentation
At higher collision energies (>30 eV), the m/z 162 daughter ion fragments further.

Transition:

(Loss of

or

)

Transition:

(Loss of

, ring contraction)

Visualization of Fragmentation Logic
The following diagram illustrates the competitive pathways and secondary dissociations.
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Precursor Ion
[M+H]+ m/z 204

(N-(3,4-dichlorophenyl)guanidine)

Fragment m/z 187
[M+H - NH3]+

(Carbodiimide/Cyanamidium)

Loss of NH3
(-17 Da)

Fragment m/z 162
[M+H - CH2N2]+

(3,4-dichloroaniline cation)

Loss of Cyanamide
(-42 Da)

(Primary Quant Transition)

Fragment m/z 127
[Loss of Cl]

High CE
(-35 Da)

Fragment m/z 135
[Loss of HCN]

Ring Contraction
(-27 Da)

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation tree for N-(3,4-dichlorophenyl)guanidine showing

primary quantification (m/z 162) and qualification (m/z 187) pathways.

Differentiation Strategy
A common analytical challenge is distinguishing the metabolite from in-source fragments of the

parent drug.
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Analyte Precursor (m/z) Key Fragments
Retention Time
Behavior

N-(3,4-

dichlorophenyl)guanidi

ne

204 162, 187
Elutes earlier (more

polar) than parent.

Chlorproguanil

(Parent)
288 204, 162, 145

Elutes later. m/z 204

is a fragment, not the

parent.

3,4-Dichloroaniline 162 127, 99

Elutes earlier or later

depending on pH. No

m/z 204 precursor.

Validation Rule: To confirm the presence of the metabolite (3,4-DCPG) and not just the parent

drug fragmenting in the source:

Monitor the 204 -> 162 transition.

Ensure the chromatographic peak for this transition does not co-elute with the peak for

Chlorproguanil (288 -> 204).

Experimental Protocol: LC-MS/MS Setup
This protocol is designed for trace analysis in biological matrices (plasma/urine).

Sample Preparation[1][2][3]
Protein Precipitation: Mix 50 µL plasma with 150 µL Acetonitrile (containing Internal

Standard).

Centrifugation: 10,000 x g for 10 min.

Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in water (to match initial mobile

phase).

LC Conditions
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Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,

2.6 µm.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 5 minutes. (Guanidines are polar; ensure sufficient retention

at low %B).

MS Parameters (Source: ESI+)
Capillary Voltage: 3.0 kV

Cone Voltage: 25 V (Optimize to prevent in-source fragmentation of parent).

Collision Energy (CE):

Transition 204 > 162: 20 - 25 eV

Transition 204 > 187: 15 - 20 eV
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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